1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline
Overview
Description
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.14812078 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes
Mode of Action
It is likely that it interacts with its target enzyme to inhibit its function . The specific interaction and the resulting changes would depend on the nature of the target enzyme and the structure of the compound.
Biochemical Pathways
Based on its potential enzyme inhibitory activity, it could affect various metabolic pathways depending on the role of the target enzyme .
Pharmacokinetics
Similar compounds have been found to have certain pharmacokinetic properties . The impact on bioavailability would depend on these properties and further studies are needed to determine them.
Result of Action
It is likely that the inhibition of the target enzyme would result in changes in the cellular processes controlled by that enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the compound with its target and its overall effectiveness . .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further studies to determine its specific biological activity and potential uses. This could include studies to determine its potential as a therapeutic agent, such as an anti-cancer drug . Further studies could also involve determining its specific physical and chemical properties, as well as its safety and hazards .
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-10(2)14(16(23)20-9-5-8-13(20)17(24)25)21-15(22)11-6-3-4-7-12(11)19-18(21)26/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,19,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVCTAXLJZOGTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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